Sodium triacetoxyborohydride
CAS No.: 56553-60-7
Cat. No.: VC21173279
Molecular Formula: C6H10BNaO6
Molecular Weight: 210.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56553-60-7 |
|---|---|
| Molecular Formula | C6H10BNaO6 |
| Molecular Weight | 210.94 g/mol |
| Standard InChI | InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1 |
| Standard InChI Key | AGGHKNBCHLWKHY-UHFFFAOYSA-N |
| Isomeric SMILES | [B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] |
| SMILES | [B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] |
| Canonical SMILES | [B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] |
Introduction
Chemical Identity and Structure
Sodium triacetoxyborohydride (Na[(CH3COO)3BH]) is a white, hygroscopic solid with a molecular weight of 211.94 g/mol . The compound is characterized by a central boron atom bonded to three acetoxy groups and one hydrogen atom, with a sodium counter-ion. It belongs to the family of modified borohydride reagents, where the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, resulting in its distinctive reactivity profile .
The full chemical details of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C6H10BNaO6 (Na[(CH3COO)3BH]) |
| Molecular Weight | 211.94 g/mol |
| CAS Number | 56553-60-7 |
| Common Abbreviations | STAB, sodium triacetoxyhydroborate |
| Synonyms | Sodium tris(acetoxy)borohydride, STAB-H, sodium triacetoboro |
| MDL Number | MFCD00012211 |
| InChIKey | HHYFEYBWNZJVFQ-UHFFFAOYSA-N |
Physical Properties
As a laboratory reagent, sodium triacetoxyborohydride exhibits several distinctive physical characteristics that influence its handling and applications. These properties have been well-documented across multiple sources and are essential considerations for synthetic chemists.
Chemical Properties and Reactivity
Sodium triacetoxyborohydride possesses distinctive reactivity patterns that set it apart from other borohydride reducing agents. The presence of three electron-withdrawing acetoxy groups significantly modifies the reactivity of the boron-hydrogen bond, resulting in a milder and more selective reducing agent compared to sodium borohydride (NaBH4) .
The compound exhibits remarkable chemoselectivity in reduction reactions. It can efficiently reduce aldehydes but shows limited reactivity toward most ketones . This selectivity extends to the reduction of imines, where STAB demonstrates superior reactivity compared to its interaction with carbonyl compounds . Additionally, STAB can selectively reduce β-hydroxyketones to produce 1,3-trans diols, showcasing its stereoselective reduction capabilities .
A significant aspect of STAB's reactivity is its behavior in protic environments. Unlike sodium cyanoborohydride (NaBH3CN), which is stable in protic solvents, STAB readily hydrolyzes in water to release hydrogen gas . This hydrolysis reaction is both a limitation in terms of handling requirements and a potential hazard that necessitates appropriate safety measures .
The compound's selectivity is primarily attributed to the steric and electronic effects of the acetoxy groups, which stabilize the boron-hydrogen bond and modulate its reducing power . This balance of reactivity makes STAB particularly valuable in complex synthetic contexts where selective reduction is required in the presence of multiple functional groups.
Synthesis and Preparation
The primary method for synthesizing sodium triacetoxyborohydride involves the protonolysis of sodium borohydride with acetic acid. The reaction proceeds according to the following equation:
NaBH4 + 3 CH3COOH → Na[(CH3COO)3BH] + 3 H2
A study published in Thermochimica Acta highlighted the thermal hazards associated with the original procedure for STAB production . The research identified issues related to the accumulation of unreacted sodium borohydride during the addition phase, which subsequently led to a large heat spike during temperature ramping. This finding emphasizes the importance of careful process design and control when synthesizing STAB on larger scales .
For laboratory-scale preparation, the reaction is typically conducted under an inert atmosphere to prevent oxidation of the reactive intermediates and to manage the evolved hydrogen gas safely. The resulting product is a white, hygroscopic solid that requires appropriate storage conditions to maintain its potency .
Applications in Organic Synthesis
Reductive Amination
Reductive amination represents the most significant application of sodium triacetoxyborohydride in organic synthesis . This reaction involves the conversion of aldehydes or ketones to amines via an imine intermediate, with STAB serving as the reducing agent. The process can be conducted either as a one-pot procedure (direct reductive amination) or in two separate steps (indirect reductive amination) .
The value of STAB in reductive amination stems from its ability to selectively reduce imines while exhibiting minimal reactivity toward the original carbonyl compounds . This selectivity is particularly advantageous in direct reductive amination protocols, where the reducing agent is present during imine formation. Under these conditions, STAB preferentially reduces the imine intermediate rather than competing with the initial carbonyl compound .
The scope of reductive amination with STAB is broad, encompassing reactions with:
-
Aliphatic acyclic and cyclic ketones
-
Aliphatic and aromatic aldehydes
-
Primary and secondary amines, including weakly basic and non-basic variants
A comprehensive investigation by researchers published in the Journal of Organic Chemistry demonstrated that STAB consistently outperformed other reducing agents such as sodium cyanoborohydride, borane-pyridine complexes, and catalytic hydrogenation in reductive amination reactions, yielding higher conversion rates and fewer side products .
Selective Reductions
Beyond reductive amination, sodium triacetoxyborohydride demonstrates utility in various selective reduction processes:
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Reduction of aldehydes to primary alcohols without affecting ketones
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Reduction of quinolines and isoquinolines to tetrahydro derivatives
This selective reduction capability makes STAB particularly valuable in complex synthetic sequences where chemoselectivity is essential. The ability to discriminate between similar functional groups enables streamlined syntheses with fewer protection/deprotection steps .
Pharmaceutical Applications
Sodium triacetoxyborohydride has found extensive application in pharmaceutical synthesis, where selective transformations and high purity are paramount considerations . The reductive amination capabilities of STAB are especially relevant in this context, as approximately one-fourth of all C-N bond-forming reactions in pharmaceutical synthesis are conducted via reductive amination .
STAB offers several advantages in pharmaceutical manufacturing:
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Enhanced selectivity compared to alternative reducing agents
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Milder reaction conditions, compatible with sensitive functional groups
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Absence of toxic byproducts (unlike sodium cyanoborohydride, which produces cyanide-containing waste)
-
Compatibility with diverse protecting groups and functionality
These attributes have established STAB as a preferred reagent for the synthesis of active pharmaceutical ingredients (APIs) containing amine functionalities .
Advantages and Comparison with Other Reducing Agents
Sodium triacetoxyborohydride occupies a distinctive position among borohydride reducing agents, offering specific advantages for certain synthetic applications. The following table compares STAB with related borohydride reagents:
| Property | Sodium Triacetoxyborohydride | Sodium Borohydride | Sodium Cyanoborohydride |
|---|---|---|---|
| Reducing Power | Mild | Strong | Moderate |
| Selectivity | High (aldehydes over ketones) | Low | Moderate |
| pH Stability | Limited (degrades at extremes) | Unstable in acidic media | Stable across wide pH range |
| Toxicity | Lower | Lower | Higher (cyanide byproducts) |
| Protic Solvent Compatibility | Incompatible with H2O, MeOH | Limited | Good |
| Cost | Moderate | Lower | Higher |
The primary advantages of STAB include its selective reduction profile and the absence of toxic byproducts compared to sodium cyanoborohydride . The reagent exhibits remarkable chemoselectivity, reducing imines preferentially over carbonyl compounds, which makes it particularly valuable for direct reductive amination protocols .
In comparative studies focused on reductive amination procedures, STAB has consistently delivered superior performance compared to alternative reagents, yielding higher conversion rates and fewer side products than sodium cyanoborohydride, borane-pyridine complexes, and catalytic hydrogenation methods .
Additionally, STAB can function effectively in the presence of acid-sensitive functional groups such as acetals and ketals. It can also be utilized alongside potentially reducible functionalities like carbon-carbon multiple bonds, cyano groups, and nitro groups, further highlighting its synthetic versatility .
Limitations and Challenges
Despite its valuable properties, sodium triacetoxyborohydride presents several limitations and challenges that require consideration in synthetic planning:
First, STAB exhibits reduced effectiveness with certain substrate classes, including aromatic ketones, unsaturated ketones, and sterically hindered ketones and amines . These substrate limitations can necessitate alternative reduction strategies for such compounds.
Second, the compound's moisture sensitivity presents significant handling challenges, requiring storage and use under anhydrous conditions to maintain reagent efficacy . This sensitivity extends to protic solvents, with STAB decomposing rapidly upon contact with water or methanol . While it reacts more slowly with ethanol and isopropanol, careful solvent selection remains critical for successful applications .
Third, the quality and potency of commercial STAB can vary significantly due to its sensitivity to environmental conditions. Traditional analytical assays often fail to accurately assess the active borohydride content, leading to potential reproducibility issues in synthetic procedures . This variability has prompted the development of specialized assay methods to quantify the active reducing power of STAB samples .
Finally, the thermal hazards associated with STAB production and decomposition require careful process design and control, particularly for larger-scale operations . The evolution of hydrogen gas during synthesis and upon hydrolysis presents both safety and efficiency concerns that must be managed appropriately .
Quality Control and Assay Methods
The variable quality of commercial sodium triacetoxyborohydride has prompted the development of specialized assay methods to accurately determine its active reducing power. Traditional analytical assays often report purities of 97% or greater while failing to quantify the concentration of active borohydride species accurately .
A significant advancement in this area is the development of a quantitative assay based on aldehyde reduction . This method, which employs salicylaldehyde as a substrate and monitors the formation of the corresponding alcohol by HPLC, provides an accurate measure of the active borohydride content in STAB samples . The assay has been validated against hydrogen evolution methods and correlates well with yields obtained from reductive amination reactions .
The importance of accurate potency determination becomes particularly evident in scale-up scenarios, where incorrect assessment can lead to incomplete conversion or excessive reagent loading, with associated cost and safety implications . The ability to precisely quantify the active reducing power of STAB enables more reliable process design and optimization, particularly for pharmaceutical manufacturing applications.
Recent Developments and Research
Recent research on sodium triacetoxyborohydride has focused on expanding its synthetic applications, optimizing reaction conditions, and addressing its inherent limitations:
Methodology development has continued to refine the conditions for STAB-mediated reductive amination, with particular emphasis on challenging substrate classes and stereoselective transformations . Enantioselective variants, often involving chiral additives or modified reaction conditions, represent an active area of investigation.
Process optimization studies have addressed the scalability of STAB-mediated reactions, with particular attention to safety considerations and reaction efficiency at larger scales . These investigations have yielded improved protocols for both the synthesis of STAB itself and its application in pharmaceutical manufacturing contexts.
Alternative formulations and derivatives, such as tetramethylammonium triacetoxyborohydride, have been explored to address some of the limitations of the sodium salt while retaining its valuable selectivity profile . These modified reagents offer potential advantages in terms of stability, solubility, or reactivity patterns.
The development of robust analytical methods for assessing STAB quality, exemplified by the salicylaldehyde reduction assay, has significantly improved the reliability of processes employing this reagent . These advances enable more precise reagent loading and process control, enhancing both efficiency and safety.
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